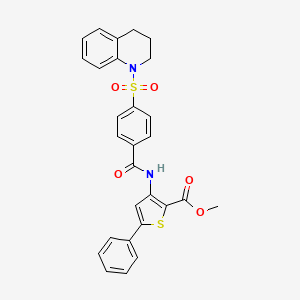
methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amide group, and a carboxylate group. It also contains a 3,4-dihydroquinolin-1(2H)-yl moiety, a phenyl group, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The 3D structure would be determined by the arrangement of these groups in space and their interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amide and carboxylate groups might participate in acid-base reactions, while the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to have a relatively high molecular weight and may be soluble in organic solvents .Applications De Recherche Scientifique
Antioomycete Activity
The compound has demonstrated promising antioomycete activity against the phytopathogen Pythium recalcitrans. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these derivatives, compound I23 exhibited the highest in vitro potency against P. recalcitrans, surpassing the commercial fungicide hymexazol. Additionally, I23 showed significant in vivo preventive efficacy at specific doses, suggesting its potential as an antioomycete agent .
Mode of Action
Studies have indicated that the mode of action of compound I23 involves disrupting the biological membrane systems of P. recalcitrans. Physiological, biochemical, ultrastructural, and lipidomics analyses supported this hypothesis. Understanding the mechanism of action is crucial for further design and development of potent derivatives .
Structure-Activity Relationship (SAR) Insights
Computational models (CoMFA and CoMSIA) revealed structural requirements for activity. Notably, the C4-carboxyl group plays a vital role in the compound’s antioomycete properties. These insights can guide future optimization efforts .
Natural Product Mimicry
The compound exemplifies a strategy of simplifying complex natural product structures to create synthetically accessible bioactive scaffolds. Such mimics contribute significantly to the crop protection product market, bridging the gap between natural complexity and practical application .
Other Natural Derivatives
In addition to the mentioned compound, other naturally occurring 3,4-dihydroquinoline-2-one derivatives have been isolated from extremophilic sources. These compounds may have distinct applications and properties .
Synthetic Derivatives with Tosyl Group
Another related compound, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, holds a tosyl group and has been successfully synthesized. Its potential applications warrant further investigation .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5S2/c1-35-28(32)26-23(18-25(36-26)20-9-3-2-4-10-20)29-27(31)21-13-15-22(16-14-21)37(33,34)30-17-7-11-19-8-5-6-12-24(19)30/h2-6,8-10,12-16,18H,7,11,17H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGQHGAOKWCNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



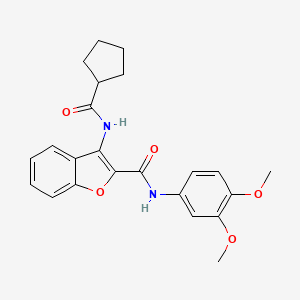
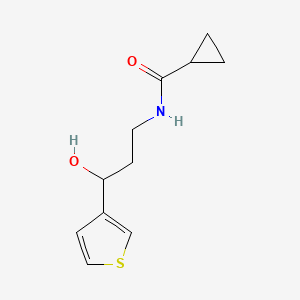
![3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555283.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555285.png)

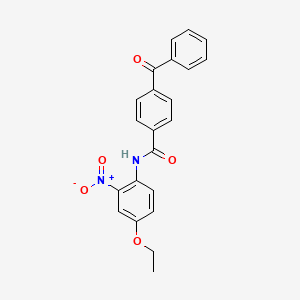
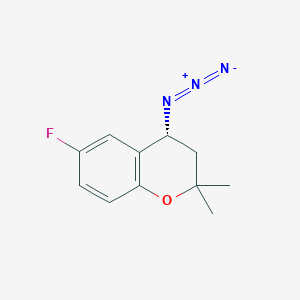
![(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2555291.png)
![3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2555294.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2555295.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)